N2-propylpyridine-2,4-diamine
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Overview
Description
N2-propylpyridine-2,4-diamine is an organic compound with the molecular formula C8H13N3 It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-propylpyridine-2,4-diamine typically involves the alkylation of pyridine-2,4-diamine with a propylating agent. One common method is the reaction of pyridine-2,4-diamine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N2-propylpyridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
N2-propylpyridine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N2-propylpyridine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N2-phenylpyrimidine-2,4-diamine: Another pyridine derivative with similar structural features.
N2-alkylpyridine-2,4-diamine: Compounds with different alkyl groups attached to the nitrogen atom.
Uniqueness
N2-propylpyridine-2,4-diamine is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-N-propylpyridine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-4-10-8-6-7(9)3-5-11-8/h3,5-6H,2,4H2,1H3,(H3,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMXOAJBFIAPJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=CC(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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